molecular formula C14H16FN5O B2976260 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine CAS No. 2380170-80-7

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine

Cat. No.: B2976260
CAS No.: 2380170-80-7
M. Wt: 289.314
InChI Key: RGYAAMQTQADNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluoropyrimidine moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine typically involves the following steps:

    Formation of the Fluoropyrimidine Intermediate: The fluoropyrimidine moiety can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents.

    Coupling with Piperidine: The fluoropyrimidine intermediate is then coupled with a piperidine derivative under basic conditions to form the desired compound.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine
  • 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine
  • 4-{4-[(5-Iodopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine

Uniqueness

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-16-5-2-13(19-10)20-6-3-12(4-7-20)21-14-17-8-11(15)9-18-14/h2,5,8-9,12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYAAMQTQADNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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